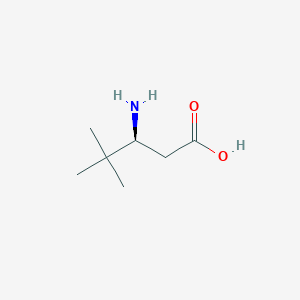

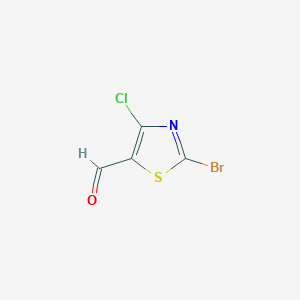

![molecular formula C11H13N3O3 B2956866 4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034548-41-7](/img/structure/B2956866.png)

4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one” is a derivative of pyrido[2,3-d]pyrimidin-7-one . Pyrido[2,3-d]pyrimidin-7-ones are a class of compounds that have been studied for their potential as kinase inhibitors . They are part of the broader family of fused pyrimidines, which are privileged kinase scaffolds .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-7-ones involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation . Another method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidin-7-ones is such that it addresses key pharmacophoric elements of the kinase ATP pocket . This makes them suitable as kinase inhibitors.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidin-7-ones include the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation . Another reaction involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles .Scientific Research Applications

Eco-Friendly Synthesis and Corrosion Inhibition

Researchers have synthesized new pyridopyrimidinones derivatives for eco-friendly applications, including their use as corrosion inhibitors for carbon steel in acidic media. These compounds demonstrated effective corrosion inhibition properties, suggesting their potential in industrial applications to protect metals from corrosion. Their synthesis and characterization involve techniques like IR, 1H-NMR, 13C-NMR, and mass spectroscopy, highlighting their structural and functional diversity (Abdallah, Shalabi, & Bayoumy, 2018).

Anticancer Potential

A series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives has been synthesized and evaluated for their potential as anticancer agents. These compounds showed selective activities against breast and renal cancer cell lines, suggesting their utility in cancer treatment. The study explores structure-activity relationships to further the development of these compounds as therapeutic agents (Wei & Malhotra, 2012).

Synthesis of Novel Heterocycles

Research into the synthesis of novel heterocyclic compounds derived from pyridopyrimidinone has led to the creation of anti-inflammatory and analgesic agents. These studies involve the development of new chemical structures with potential pharmacological applications, showcasing the chemical diversity and biological relevance of pyridopyrimidinone derivatives (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Exploration of Biological Activities

Further investigations into pyridopyrimidinone derivatives have explored their antifungal activities against significant types of fungi, demonstrating the broad spectrum of biological activities these compounds can exhibit. These studies provide insights into the potential use of such derivatives in developing new antifungal agents, indicating their importance in medical research (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Tyrosine Kinase Inhibition

Pyrido[2,3-d]pyrimidin-7(8H)-ones have been investigated for their potential as tyrosine kinase inhibitors, with studies focusing on expanding the diversity at the C-4 position of these compounds. This research highlights the potential of these derivatives in the development of new treatments targeting specific kinases involved in cancer and other diseases, emphasizing their significance in therapeutic applications (Masip et al., 2021).

Mechanism of Action

Target of Action

The compound 4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one is known to target a variety of kinases, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell signaling pathways, and their inhibition can lead to the suppression of undesirable cell proliferation .

Mode of Action

This compound interacts with its targets by binding to the ATP-binding pocket of these kinases . The presence of a small amino acid residue such as threonine at a critical site of the ATP binding pocket is a key factor for the selectivity of this compound . The binding of the compound inhibits the activity of these kinases, thereby disrupting the signaling pathways they regulate .

Biochemical Pathways

The inhibition of these kinases affects various biochemical pathways. For instance, the inhibition of tyrosine kinase disrupts the signaling pathways that regulate cell growth and division . Similarly, the inhibition of phosphatidylinositol-3 kinase disrupts the pathways that regulate cell survival and proliferation . The compound’s action on these pathways leads to the suppression of undesirable cell proliferation .

Pharmacokinetics

The compound’s structure suggests that it may have good drug-like properties

Result of Action

The result of the compound’s action is the suppression of undesirable cell proliferation . This is achieved through the inhibition of various kinases and the disruption of the biochemical pathways they regulate . This makes the compound potentially useful as an antitumor agent for the prophylaxis or treatment of cancer .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s photochemical dehydrogenation process is autocatalytic and can be induced by irradiation at 450 or 365 nm in DMSO, in the presence of air, and at room temperature . This process leads to the synthesis of C5–C6 unsaturated systems with the concomitant formation of a long-lived radical

Future Directions

The future directions for research on “4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one” and similar compounds could involve further exploration of their potential as kinase inhibitors . Given the importance of kinases as targets within drug discovery, these compounds could be valuable in the development of new treatments for diseases such as cancer .

properties

IUPAC Name |

4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c1-16-6-5-14-9(15)4-3-8-10(14)12-7-13-11(8)17-2/h3-4,7H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMYXORFLPJGIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)C=CC2=C1N=CN=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

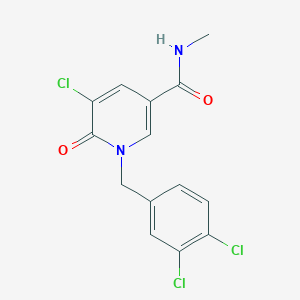

![2-Amino-2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2956783.png)

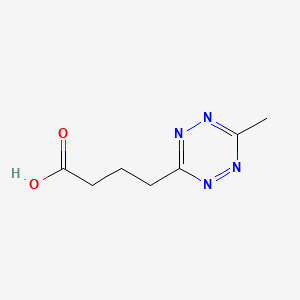

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2956784.png)

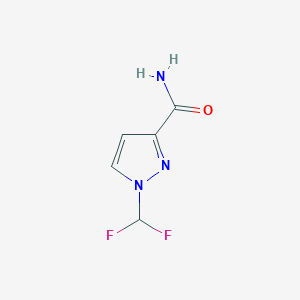

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2956791.png)

![N-[[2-(1,1-Difluoroethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2956794.png)

![[5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol](/img/structure/B2956805.png)

![1-(4-bromophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2956806.png)